1,3-Bis(tert-butoxycarbonyl)guanidine

Übersicht

Beschreibung

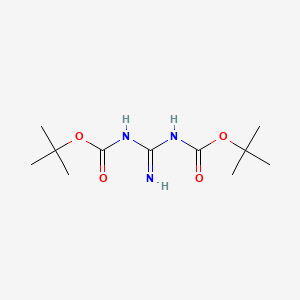

1,3-Bis(tert-butoxycarbonyl)guanidine is a guanidine derivative with the molecular formula C11H21N3O4 and a molecular weight of 259.30 g/mol . This compound is known for its use in organic synthesis, particularly in the preparation of guanidinyl derivatives and as a reagent in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(tert-butoxycarbonyl)guanidine can be synthesized through the reaction of an amine with bis(tert-butoxycarbonyl)thiopseudourea in tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for 40 hours, followed by filtration and evaporation to obtain the pure product .

Industrial Production Methods

In an industrial setting, the synthesis involves reacting an amino carbamate with silver pentachloride to form the corresponding silver amine salt. This intermediate is then reacted with tert-butoxycarbonyl chloride in the presence of a base to yield this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(tert-butoxycarbonyl)guanidine undergoes various types of reactions, including:

Substitution Reactions: It can be used to produce guanidinyl derivatives during multi-step syntheses.

Cyclization Reactions: It is involved in the synthesis of N-substituted 2-aminoimidazole inhibitors.

Common Reagents and Conditions

Reagents: Common reagents include bis(tert-butoxycarbonyl)thiopseudourea, silver pentachloride, and tert-butoxycarbonyl chloride

Conditions: Reactions are typically carried out in solvents like THF at room temperature.

Major Products

Guanidinyl Derivatives: These are major products formed during the multi-step synthesis processes.

N-Substituted 2-Aminoimidazole Inhibitors: These are synthesized using this compound.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(tert-butoxycarbonyl)guanidine has several applications in scientific research:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

- N,N’-Di-Boc-1H-pyrazole-1-carboxamidine

- 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

Uniqueness

1,3-Bis(tert-butoxycarbonyl)guanidine is unique due to its ability to inhibit viral RNA replication by binding to essential amines . This property makes it a valuable compound in both chemical synthesis and medical research.

Eigenschaften

Molekularformel |

C11H21N3O4 |

|---|---|

Molekulargewicht |

259.30 g/mol |

IUPAC-Name |

tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |

InChI |

InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16) |

InChI-Schlüssel |

VPWFNCFRPQFWGS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(=N)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-methyl-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8769397.png)